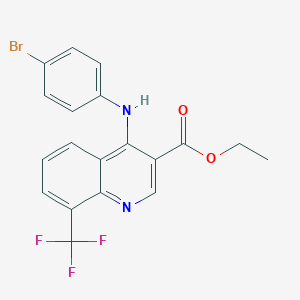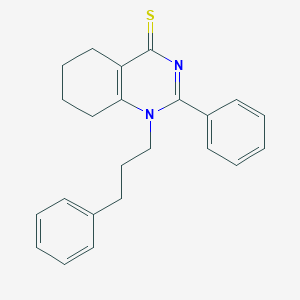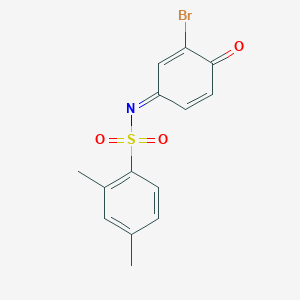![molecular formula C27H35NO3S B284956 N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE](/img/structure/B284956.png)
N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of the dibenzofuran core and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For example, the use of palladium-catalyzed coupling reactions and specific protecting groups can be essential in the synthetic route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylphenol
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzyl alcohol
Uniqueness
Compared to similar compounds, N-[8-(2-METHYL-2-BUTANYL)-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL]-4-(2-METHYL-2-PROPANYL)BENZENESULFONAMIDE has a unique dibenzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C27H35NO3S |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
4-tert-butyl-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H35NO3S/c1-7-27(5,6)19-10-14-24-22(16-19)23-17-20(11-15-25(23)31-24)28-32(29,30)21-12-8-18(9-13-21)26(2,3)4/h8-9,11-13,15,17,19,28H,7,10,14,16H2,1-6H3 |
Clave InChI |
STBWAVKLQCMMBU-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![N-(4-methylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B284878.png)
![3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B284880.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B284881.png)


![2-[(2-Phenyl-4-quinazolinyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B284886.png)
![Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)


![4-ISOPROPYL-N~1~-(2-OXONAPHTHO[2,1-D][1,3]OXATHIOL-5-YL)-1-BENZENESULFONAMIDE](/img/structure/B284895.png)
![4-ethoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284896.png)
![2,4,6-trimethyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284897.png)

